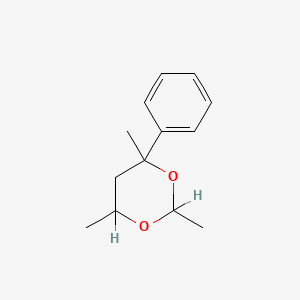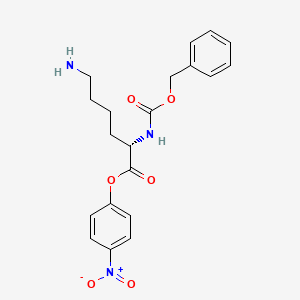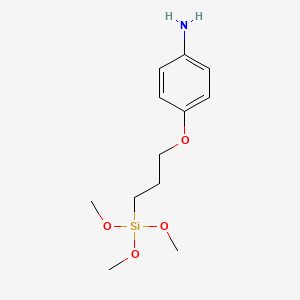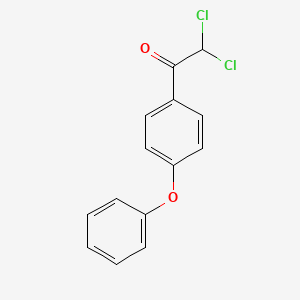
1,11-Undecanediamine
Übersicht
Beschreibung
1,11-Undecanediamine is a chemical compound with the formula C11H26N2 and a molecular weight of 186.3375 . It is also known by other names such as Undecamethylenediamine and 1,11-Diaminoundecane .
Synthesis Analysis
Long chain semiaromatic polyamides with high molecular weight were synthesized by the reactions of undecanediamine with various aromatic diacids . The synthesis of novel, high-performance, and processable semiaromatic polyamides by the reactions of undercanediamine with various aromatic diacids is interesting .
Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 .
Chemical Reactions Analysis
The chemical reactions of this compound involve condensation polymerization with terephthalic acid, p-Phenylenediacetic acid, 4,4’-biphenyldicarb oxylic acid, 4,4’-dicarboxydiphenyl ether, and 4,4’-dicarboxydiphenyl sulphone in water .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.3375 . More detailed properties are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
1. Material Science and Polymer Chemistry
1,11-Undecanediamine is instrumental in the synthesis of novel materials and polymers. For instance, it has been used in the creation of polyundecamethylene 2,6-naphthalamide, a promising heat-resistant and processable engineering plastic. This polymer displays high melting temperature and good mechanical properties, comparable to polynonamethylene terephthalamide (Yang et al., 2010). Similarly, long-chain semiaromatic polyamides synthesized using undecanediamine and various aromatic diacids have shown high molecular weight and desirable thermal behaviors (Wang et al., 2012).
2. Analytical Chemistry and Sensor Technology
In analytical chemistry, this compound's derivatives play a crucial role. A study demonstrated the use of 11-amino-1-undecanethiol (a derivative of this compound) in creating reversible patterns of self-assembled monolayers on gold and silicon oxide surfaces. This has implications for developing advanced sensors and microfabrication technologies (Rozkiewicz et al., 2005). Additionally, an electrochemical-based single-use neurobiosensor using a derivative of this compound has been developed for the sensitive determination of DJ-1, a protein associated with Parkinson's disease (Sonuç Karaboğa & Sezgintürk, 2020).
3. Green Chemistry and Sustainable Production
This compound is also significant in green chemistry. A chemoenzymatic synthetic method for producing 1,11-undecanedioic acid from ricinoleic acid, involving biotransformation by Escherichia coli cells and subsequent chemical transformations, showcases the potential of this compound in sustainable and eco-friendly chemical production (Jang et al., 2016).
4. Supramolecular Chemistry
In supramolecular chemistry, undecanediamine derivatives have been used to form complex structures, such as the uranyl ion complexes with undecane-1,11-dicarboxylic acid, leading to unique two-dimensional honeycomb networks (Thuéry, 2016).
5. Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been used in the asymmetric synthesis of biologically active compounds, such as the sex pheromone of the peach leafminer moth, demonstrating its utility in synthesizing complex organic molecules (He et al., 2013; He et al., 2021)(He et al., 2021).
Safety and Hazards
1,11-Undecanediamine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1,11-Diaminoundecane, also known as 1,11-Undecanediamine, is an organic compound that plays a significant role in the synthesis of pharmaceutical drugs . The primary targets of 1,11-Diaminoundecane are often disease-specific cells or proteins, where it acts as a linker in conjugation reactions .
Mode of Action
The mode of action of 1,11-Diaminoundecane involves its interaction with its targets, primarily through conjugation reactions . These reactions result in the formation of complex structures, such as antibody-drug conjugates, which are used for targeted cancer therapy .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of antibody-drug conjugates . These conjugates can affect various biochemical pathways, depending on the specific drug molecule attached to the antibody.
Result of Action
The molecular and cellular effects of 1,11-Diaminoundecane’s action are primarily seen in its role as a linker in the formation of antibody-drug conjugates . These conjugates are designed to target specific cells (such as cancer cells), resulting in targeted drug delivery and reduced side effects compared to traditional chemotherapy .
Biochemische Analyse
Biochemical Properties
1,11-Undecanediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can act as a substrate for enzymes involved in amine metabolism, such as monoamine oxidases and diamine oxidases. These enzymes catalyze the oxidation of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function. Its interactions with biomolecules are primarily based on its amine groups, which can participate in nucleophilic reactions and form stable complexes with metal ions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and regulation. By interacting with these molecules, this compound can affect the phosphorylation status of proteins, thereby influencing their activity and function. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins. Its impact on cellular metabolism includes the modulation of metabolic pathways involving amines and the regulation of energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins through its amine groups, forming stable complexes that can inhibit or activate enzymatic activity. For example, this compound can inhibit the activity of monoamine oxidases, leading to an accumulation of amines and affecting neurotransmitter levels in the brain. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism, highlighting the importance of this compound in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the compound’s long-term impact on biological systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, including enhanced energy production and improved cellular communication. At high doses, this compound can exhibit toxic effects, such as oxidative stress, cellular damage, and disruption of normal metabolic processes. These adverse effects are often dose-dependent, with higher doses leading to more severe outcomes. Animal studies have provided valuable information on the threshold levels and toxic effects of this compound, contributing to our understanding of its safety and efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amine metabolism and energy production. It can be metabolized by enzymes such as monoamine oxidases and diamine oxidases, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. These metabolic products can further participate in other biochemical reactions, contributing to the overall metabolic flux. Additionally, this compound can influence the levels of metabolites involved in energy production, such as ATP and NADH, by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion, depending on its concentration and the cellular environment. Once inside the cell, this compound can interact with binding proteins and other molecules that facilitate its transport to specific cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the localization and accumulation of this compound in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is often determined by specific targeting signals or post-translational modifications that direct it to particular organelles. For example, this compound can be targeted to the mitochondria, where it can influence energy production and metabolic processes. Additionally, its presence in the nucleus can affect gene expression and DNA/RNA interactions, highlighting its multifaceted role in cellular function .
Eigenschaften
IUPAC Name |
undecane-1,11-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNPWTHGTVSSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCN)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061169 | |
| Record name | 1,11-Undecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
822-08-2 | |
| Record name | 1,11-Undecanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,11-Undecanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Diaminoundecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,11-Undecanediamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,11-Undecanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecamethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,11-UNDECANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY337ZST6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




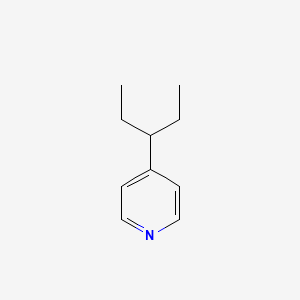

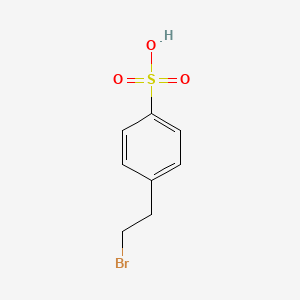
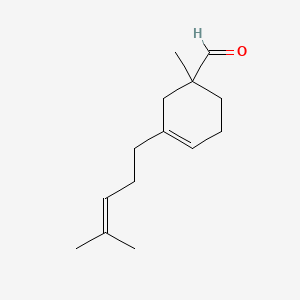
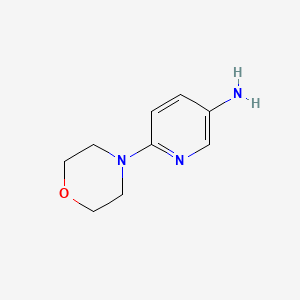
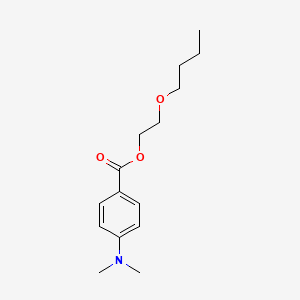

![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)
